Cas no 73179-99-4 (Eicosanoic acid,15-hydroxy-)

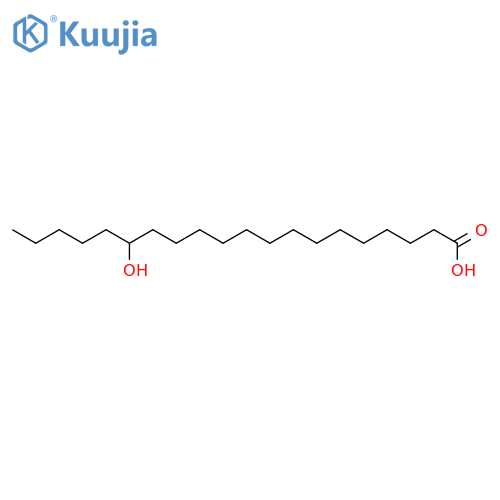

Eicosanoic acid,15-hydroxy- structure

商品名:Eicosanoic acid,15-hydroxy-

Eicosanoic acid,15-hydroxy- 化学的及び物理的性質

名前と識別子

-

- Eicosanoic acid,15-hydroxy-

- 15-hydroxyeicosanoic acid

- 15-hydroxyicosanoic acid

- CHEBI:189996

- 15-hydroxy-eicosanoic acid

- DTXSID00993908

- 20:0(15-OH)

- Eicosanoic acid, 15-hydroxy-

- 73179-99-4

- G65320

-

- インチ: InChI=1S/C20H40O3/c1-2-3-13-16-19(21)17-14-11-9-7-5-4-6-8-10-12-15-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23)

- InChIKey: BLERHOKJGPAHCL-UHFFFAOYSA-N

- ほほえんだ: CCCCCC(CCCCCCCCCCCCCC(=O)O)O

計算された属性

- せいみつぶんしりょう: 328.298

- どういたいしつりょう: 328.298

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 23

- 回転可能化学結合数: 18

- 複雑さ: 253

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.5Ų

- 疎水性パラメータ計算基準値(XlogP): 7.4

じっけんとくせい

- 密度みつど: 0.935

- ふってん: 462.3°C at 760 mmHg

- フラッシュポイント: 247.5°C

- 屈折率: 1.468

Eicosanoic acid,15-hydroxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00FTBL-250mg |

15-hydroxyeicosanoic acid |

73179-99-4 | 98% | 250mg |

$3302.00 | 2024-04-21 | |

| 1PlusChem | 1P00FTBL-50mg |

15-hydroxyeicosanoic acid |

73179-99-4 | 98% | 50mg |

$1228.00 | 2024-04-21 | |

| A2B Chem LLC | AH37041-100mg |

15-hydroxyeicosanoic acid |

73179-99-4 | 98% | 100mg |

$1746.00 | 2024-04-19 | |

| 1PlusChem | 1P00FTBL-100mg |

15-hydroxyeicosanoic acid |

73179-99-4 | 98% | 100mg |

$1951.00 | 2024-04-21 | |

| A2B Chem LLC | AH37041-50mg |

15-hydroxyeicosanoic acid |

73179-99-4 | 98% | 50mg |

$1079.00 | 2024-04-19 | |

| A2B Chem LLC | AH37041-250mg |

15-hydroxyeicosanoic acid |

73179-99-4 | 98% | 250mg |

$3056.00 | 2024-04-19 |

Eicosanoic acid,15-hydroxy- 関連文献

-

Shu Jun Zhen,Feng Ling Guo,Li Qiang Chen,Yuan Fang Li,Qing Zhang Chem. Commun., 2011,47, 2562-2564

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873

-

5. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

73179-99-4 (Eicosanoic acid,15-hydroxy-) 関連製品

- 106-14-9(12-Hydroxyoctadecanoic acid)

- 17587-29-0(rac-3-Hydroxyheptanoic Acid)

- 1883-13-2(3-Hydroxylauric Acid)

- 10237-77-1(rac-3-Hydroxypentanoic Acid)

- 14292-27-4(3-Hydroxyoctanoic Acid)

- 10191-24-9(3-Hydroxyhexanoic Acid)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬